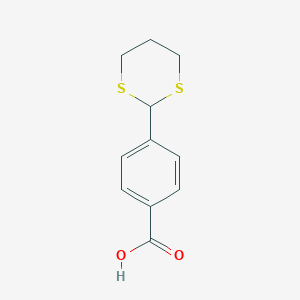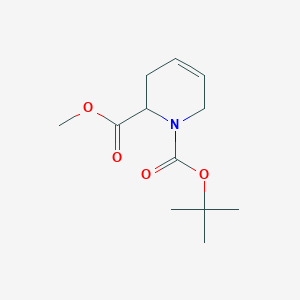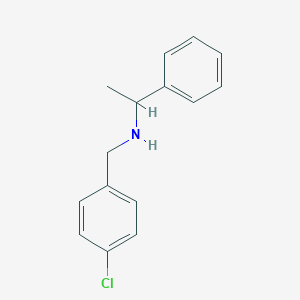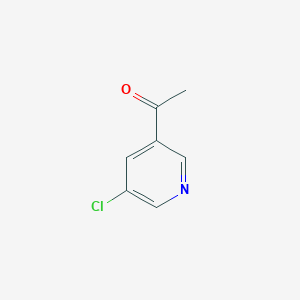
1-(5-Chloropyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chloropyridin-3-YL)ethanone” is a useful research chemical . It has a CAS number of 101945-85-1 .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloropyridin-3-YL)ethanone” is C7H6ClNO . The InChI code is 1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 . The molecular weight is 155.58 .
Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-3-YL)ethanone” is a solid at room temperature . The boiling point is not specified .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(5-Chloropyridin-3-yl)ethanone has been utilized in the synthesis of compounds with significant antimicrobial properties. For instance, Salimon et al. (2011) developed a compound through cyclization, demonstrating substantial antimicrobial activity with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Biological Activities of Pyridine Derivatives
Further, Zhu and Shi (2011) synthesized pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which showed moderate insecticidal and fungicidal activities. This research highlights the potential of 1-(5-Chloropyridin-3-yl)ethanone derivatives in developing agricultural chemicals (Zhu & Shi, 2011).
Applications in Materials Science
Hussein et al. (2019) exploited a multicomponent domino reaction strategy to create nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, suggesting their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a related compound, has been investigated for its corrosion inhibition properties for mild steel in hydrochloric acid, showcasing the versatility of such compounds in industrial applications (Jawad et al., 2020).
Synthesis Techniques
The synthesis of related compounds has been facilitated by methodologies such as microwave-assisted synthesis, demonstrating the efficiency and versatility of 1-(5-Chloropyridin-3-yl)ethanone in organic synthesis (Ankati & Biehl, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDQPBFYDYBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-3-YL)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

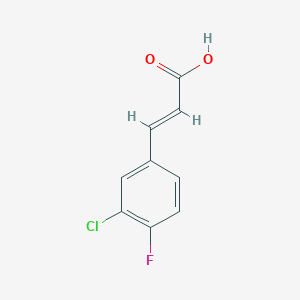
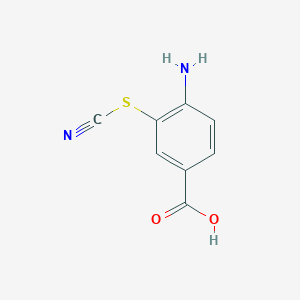
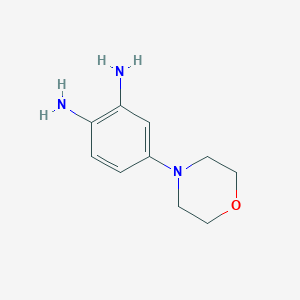
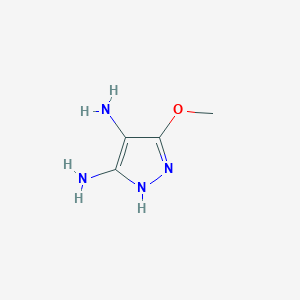
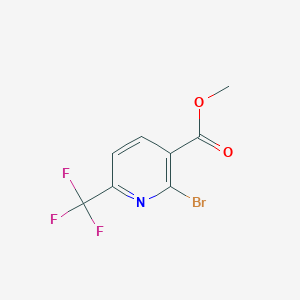
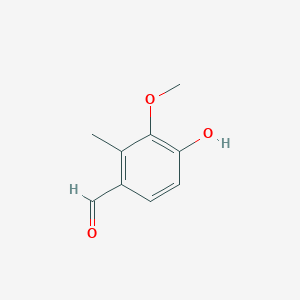
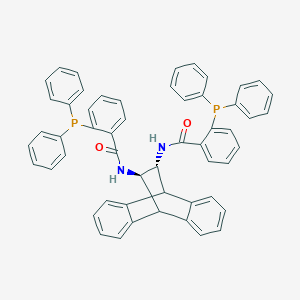
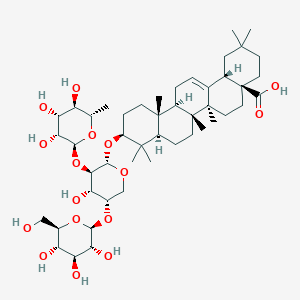
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
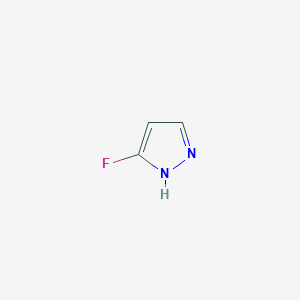
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
